![molecular formula C8H7N3O3 B12876260 2-(Aminomethyl)-7-nitrobenzo[d]oxazole](/img/structure/B12876260.png)
2-(Aminomethyl)-7-nitrobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-7-nitrobenzo[d]oxazole is a heterocyclic organic compound belonging to the class of oxazoles It features a five-membered ring structure containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-7-nitrobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with an amine in the presence of a catalyst. The reaction conditions often require moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-7-nitrobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substituting agents: Halogens, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-(Aminomethyl)-7-nitrobenzo[d]oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-7-nitrobenzo[d]oxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, leading to the inhibition of bacterial growth. The compound’s ability to form stable complexes with metal ions also contributes to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2-Aminooxazole: A similar compound with a primary amine group, known for its antimicrobial properties.
2-Aminothiazole: Another heterocyclic compound with similar structural features and biological activities.
Uniqueness
2-(Aminomethyl)-7-nitrobenzo[d]oxazole stands out due to its unique combination of a nitro group and an aminomethyl group, which imparts distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(Aminomethyl)-7-nitrobenzo[d]oxazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions between pyrazole-4-carboxaldehydes and 2-aminophenol derivatives. For example, using ethanol with phosphorus trichloride (PCl₃) at 60°C or ammonium chloride in a methanol-water mixture under aerobic conditions yields benzo[d]oxazole derivatives . Reaction optimization should consider solvent polarity, temperature, and catalyst selection. For instance, benzannulation at the oxazole moiety (e.g., using mesitylene and aluminum chloride) can stabilize intermediates but may reduce reactivity due to steric effects .
Q. How should researchers characterize the electronic and structural properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and computational techniques:
- UV-Vis Spectroscopy : To study electronic transitions and excited-state intramolecular proton transfer (ESIPT) behavior. Benzannulation at the oxazole site minimally affects emission wavelengths but increases energy barriers for proton transfer .
- NMR and IR : Analyze hydrogen bonding and vibrational modes. For example, IR can detect O–H stretching frequencies critical for ESIPT .
- DFT Calculations : B3LYP/6-31+G(d) with IEFPCM solvation models effectively reproduce experimental emission energies . Avoid meta-hybrid functionals like M06-2X, which overestimate emission wavelengths .
Q. What safety protocols are essential when handling nitrobenzoxazole derivatives in laboratory settings?
- Methodological Answer :
- Ventilation : Use local exhaust ventilation to avoid inhalation of toxic decomposition products (e.g., NOₓ gases) .
- Containment : Prevent scattering during synthesis by sealing containers post-use and avoiding rough handling .
- Decontamination : Collect spills with absorbent materials (e.g., sand) and treat contaminated wastewater to prevent environmental release .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data on the photophysical behavior of nitrobenzoxazole derivatives?
- Methodological Answer : Discrepancies in emission spectra or reaction kinetics can arise from differences in charge transfer (CT) character or solvent effects. For example:
- Charge Transfer Analysis : Use TDDFT to evaluate intramolecular CT in the S₁ state. Hybrid functionals like B3LYP capture CT effects better than range-separated functionals (e.g., CAM-B3LYP) .
- Solvent Modeling : Apply implicit solvation models (e.g., IEFPCM) to account for polarity effects on ESIPT barriers .
- Case Study : For 2-(20-hydroxyphenyl)-oxazoles, benzannulation at the phenol unit causes red/blue shifts, whereas oxazole benzannulation primarily alters H-bond strength .
Q. What strategies can mitigate competing side reactions during functionalization of the aminomethyl group in nitrobenzoxazole scaffolds?
- Methodological Answer :
- Protecting Groups : Temporarily block the nitro group using tert-butoxycarbonyl (Boc) or benzyl groups to prevent unwanted nucleophilic attacks .
- Catalytic Control : Employ palladium or copper catalysts for selective cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids minimizes byproducts .
- Kinetic Monitoring : Use in-situ FTIR or HPLC to track reaction progress and terminate at optimal conversion rates .
Q. How does benzannulation impact the bioactivity of nitrobenzoxazole derivatives in medicinal chemistry applications?
- Methodological Answer :
- Enhanced Stability : Benzannulation at the oxazole ring improves metabolic stability but may reduce solubility. LogP calculations (via DFT) predict lipophilicity changes .
- Receptor Binding : Molecular docking studies (e.g., with gonadotropin receptors) show that oxazole cores interact with hydrophobic residues (e.g., L5135.43 and Y5947.42) via π-stacking, while the aminomethyl group forms hydrogen bonds with TM6 helices .
- Case Study : Replacing dihydroimidazole with 1,3-oxazole in allosteric modulators improves binding affinity by 30% due to better shape complementarity .
Q. Data Contradiction Analysis
Q. Why do different DFT functionals yield conflicting results for ESIPT emission energies in nitrobenzoxazole derivatives?
- Methodological Answer :
- Functional Limitations : B3LYP and PBE0 hybrid functionals accurately predict emission energies (±10 nm error), whereas M06-2X and CAM-B3LYP overestimate due to excessive CT state stabilization .
- Benchmarking : Validate computational results against experimental UV-Vis spectra. For example, B3LYP/6-31+G(d) matches the 450 nm emission peak of 2-(20-hydroxyphenyl)-naphthoxazole .
Q. Tables for Key Findings
Table 1: Comparison of DFT Functionals for ESIPT Studies
Functional | Emission Energy Accuracy | CT Character Handling |
---|---|---|
B3LYP | High (±10 nm) | Moderate |
PBE0 | High | Moderate |
CAM-B3LYP | Low (Overestimates) | High |
M06-2X | Low (Overestimates) | Poor |
Table 2: Synthetic Routes and Yields
Method | Catalyst | Yield (%) | Reference |
---|---|---|---|
Aldehyde Condensation | PCl₃ | 72–85 | |
Acylaminoacylation | AlCl₃ | 65–78 |
Properties
Molecular Formula |
C8H7N3O3 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
(7-nitro-1,3-benzoxazol-2-yl)methanamine |
InChI |
InChI=1S/C8H7N3O3/c9-4-7-10-5-2-1-3-6(11(12)13)8(5)14-7/h1-3H,4,9H2 |
InChI Key |
RTDFAOBNQDGHSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.